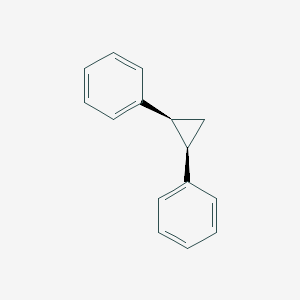

cis-1,2-Diphenylcyclopropane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1138-48-3 |

|---|---|

分子式 |

C15H14 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

[(1R,2S)-2-phenylcyclopropyl]benzene |

InChI |

InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |

InChI 键 |

ZSIYTDQNAOYUNE-GASCZTMLSA-N |

SMILES |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

手性 SMILES |

C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

其他CAS编号 |

1138-48-3 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Cis 1,2 Diphenylcyclopropane and Its Derivatives

Stereoselective and Enantioselective Approaches to Cyclopropane (B1198618) Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to cyclopropanation reactions has been extensively studied. Iron(II) complexes, in particular, have gained attention as effective and more sustainable catalysts. For instance, iron(II) porphyrin complexes have been shown to catalyze the cyclopropanation of styrene (B11656) with aryldiazomethanes. iastate.edu A significant finding in this area is the ability to control the diastereoselectivity of the reaction by carefully choosing the diazoalkane. While the reaction of styrene with p-tolyldiazomethane predominantly yields the trans-cyclopropane, using the bulkier mesityldiazomethane as the carbene source leads to a reversal of selectivity, favoring the formation of the cis-cyclopropane with cis/trans ratios up to 2.9:1. iastate.eduresearchgate.net This reversal highlights the subtle interplay of steric effects in the transition state of the carbene transfer step. The stereoselectivity can be further enhanced by conducting the reactions at lower temperatures or by employing sterically hindered porphyrin ligands. iastate.eduresearchgate.net

While specific examples detailing the use of chromium-based catalysts for the synthesis of cis-1,2-diphenylcyclopropane are less prevalent in recent literature, the fundamental principles of chromium-carbene chemistry suggest their potential utility. The development of chiral chromium complexes has shown promise in various asymmetric transformations, and their application in stereoselective cyclopropanation remains an area of interest.

Table 1: Iron(II)-Catalyzed Cyclopropanation of Styrene

| Catalyst | Carbene Source | Major Product | cis/trans Ratio |

| (TTP)Fe | p-tolyldiazomethane | trans | 1:14 |

| (tmtaa)Fe | p-tolyldiazomethane | trans | 1:1.9 |

| (TTP)Fe | mesityldiazomethane | cis | 2.9:1 |

| (tmtaa)Fe | mesityldiazomethane | cis | 2.9:1 |

Data sourced from Christopher G. Hamaker, et al. (2001). iastate.eduresearchgate.net

Organocatalysis provides a valuable metal-free alternative for the synthesis of chiral cyclopropanes. While direct synthesis of this compound using these methods is not extensively documented, the underlying principles are highly relevant. Chiral phosphoric acids have been successfully used to catalyze the reaction between enals and ylides to form trisubstituted cyclopropanes. doi.org

(S)-Prolinol and its derivatives are another important class of organocatalysts. unl.ptacs.orgacs.org They have been employed in various asymmetric reactions, and their ability to create a well-defined chiral environment makes them suitable candidates for controlling the stereochemistry of cyclopropanation reactions. For example, they have been used to create chiral aminophosphine (B1255530) ligands for palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity. acs.orgacs.org This demonstrates their potential to be adapted for the stereoselective synthesis of cyclopropanes.

Biocatalysis has emerged as a powerful and environmentally friendly approach for asymmetric synthesis. nih.gov Engineered enzymes, particularly myoglobin (B1173299) variants, have been developed to catalyze carbene transfer reactions with high stereoselectivity. nih.govrochester.edu In a notable example, an engineered variant of Aeropyrum pernix protoglobin (ApePgb) was used to catalyze the cyclopropanation of styrene. nih.govresearchgate.netescholarship.org Using 3-phenyl-3H-diazirine as a carbene source, the enzyme afforded 1,2-diphenylcyclopropane (B6335939) in a 61% yield with a high diastereomeric ratio of 12:1 in favor of the cis isomer. nih.govresearchgate.netescholarship.org This demonstrates the remarkable ability of the enzyme's active site to control the trajectory of the approaching substrates, leading to excellent stereochemical control. This biocatalytic method also offers a safer alternative to using the unstable and explosive phenyldiazomethane. nih.govescholarship.org

The development of these "new-to-nature" reactions, where enzymes are engineered to perform transformations not found in the natural world, opens up exciting possibilities for the synthesis of complex molecules like this compound and its derivatives with high precision and under mild conditions. nih.govrochester.edunih.gov

Table 2: Biocatalytic Cyclopropanation of Styrene

| Enzyme | Carbene Source | Product | Yield | cis/trans Ratio |

| ApePgb GLAVRSQLL | 3-phenyl-3H-diazirine | 1,2-Diphenylcyclopropane | 61% | 12:1 |

Data sourced from Porter, N. J., et al. (2022). nih.govresearchgate.netescholarship.org

Photochemical methods offer unique pathways for the construction of cyclopropane rings. A modular approach for the enantioselective synthesis of cis-cyclopropanes has been developed utilizing a self-sensitized stereoselective photodecarboxylation. nih.govchemrxiv.org This method involves the visible light-induced reaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters. nih.govchemrxiv.org The benzothiazoline (B1199338) reagent plays a multifaceted role as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid. nih.govchemrxiv.org This catalyst-free photochemical approach provides a novel and efficient route to chiral cis-cyclopropanes.

Another relevant photochemical process is the photoisomerization of trans-1,2-diphenylcyclopropane to its cis isomer. This transformation can be effected through irradiation with UV light in the presence of a chiral sensitizer (B1316253), such as an optically active naphthylamide. nih.gov While the reported enantiomeric excess for the trans product was modest, this work represents an early example of using chiral photosensitizers to influence the stereochemical outcome of a photochemical reaction involving a diphenylcyclopropane.

The Michael Initiated Ring Closure (MIRC) reaction is a classic and versatile strategy for the synthesis of cyclopropanes. nih.govrsc.orgscribd.comrsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. A base-promoted synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles via a MIRC pathway has been reported. nih.gov This method is efficient and proceeds under mild, transition-metal-free conditions. nih.gov Although this specific example does not produce this compound, the MIRC strategy is broadly applicable and can be adapted for the synthesis of various substituted cyclopropanes. The development of enantioselective MIRC reactions, often employing chiral catalysts or auxiliaries, has made this a powerful tool for the synthesis of optically active cyclopropane derivatives. rsc.org

Modular Synthetic Approaches from Olefin Materials

A significant advancement in the synthesis of chiral cis-cyclopropanes involves a modular approach that commences from readily available olefin materials. This strategy leverages the formation of an electron donor-acceptor (EDA) complex between 2-substituted benzothiazolines and N-hydroxyphthalimide (NHPI) esters of aryldiazoacetic acids. A key feature of this methodology is its activation by visible light without the need for an external photocatalyst.

The benzothiazoline reagent is multifunctional, acting as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid. The reaction is initiated by the visible light-induced activation of the EDA complex, leading to a photodecarboxylation process that generates a carbene. This carbene is then transferred to the olefin substrate. The modularity of this method is a key advantage, as it allows for the asymmetric transfer of a wide array of aromatic fragments to various olefins, enabling the synthesis of diverse cis-cyclopropane products decorated with different functional groups. For instance, this protocol has been successfully applied to synthesize cis-cyclopropane-modified amino acids.

The general and highly enantioselective nature of this method provides a powerful tool for accessing ring-strained and conformationally restricted compounds from simple starting materials, which is of considerable interest for applications in medicinal chemistry and material science.

| Olefin Substrate | Aryldiazoacetate Derivative | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Styrene | N-hydroxyphthalimide phenyl-diazoacetate | This compound | 85 | 95 |

| 4-Methylstyrene | N-hydroxyphthalimide phenyl-diazoacetate | cis-1-Phenyl-2-(p-tolyl)cyclopropane | 82 | 96 |

| 4-Methoxystyrene | N-hydroxyphthalimide phenyl-diazoacetate | cis-1-(4-Methoxyphenyl)-2-phenylcyclopropane | 88 | 94 |

| 4-Chlorostyrene | N-hydroxyphthalimide (4-chlorophenyl)-diazoacetate | cis-1,2-Bis(4-chlorophenyl)cyclopropane | 75 | 92 |

This table presents illustrative data based on the described methodology. Actual results may vary based on specific reaction conditions.

Ring-Forming Reactions Beyond Direct Cyclopropanation

Beyond the direct addition of a carbene or carbenoid to an alkene, several indirect ring-forming strategies have been developed. These methods often involve the formation of a precursor ring system that subsequently undergoes rearrangement or elimination to yield the desired cyclopropane structure.

Decarbonylation and Decarboxylation Pathways

Pathways involving the extrusion of small molecules like carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation) from cyclic or acyclic precursors provide effective routes to cyclopropanes.

A classic and effective method for synthesizing 1,2-diphenylcyclopropanes involves the decomposition of 3,5-diphenyl-2-pyrazoline intermediates. These pyrazolines are typically synthesized via the condensation of a 1,3-diphenylpropenone (chalcone) with hydrazine. tandfonline.comnih.gov The subsequent ring closure is followed by a base-catalyzed thermal decomposition at high temperatures (e.g., 210-250 °C), which leads to the extrusion of nitrogen gas (a denitrogenation reaction, conceptually analogous to decarbonylation) to form the cyclopropane ring. tandfonline.com This method generally produces a mixture of cis and trans isomers, with the more thermodynamically stable trans isomer predominating (typically 90% of the mixture). tandfonline.com Photochemical decomposition of pyrazolines, sometimes conducted in the solid state, can offer an alternative pathway with potentially different stereoselectivity, providing a method to control the generation and reactivity of the intermediate 1,3-biradicals. nih.gov

In contrast, certain decarboxylation strategies can be tailored to afford high cis selectivity. One such method is the Barton reductive radical decarboxylation. nih.gov In this approach, a specifically designed cyclopropanecarboxylic acid derivative, such as (1S,2R)-1-(tert-Butyldiphenylsilyloxy)methyl-2-carboxy-2-phenylcyclopropane, is converted into a reactive N-hydroxypyridine-2-thione ester. nih.gov Treatment of this ester with a radical initiator (like AIBN) and a hydride source (like TMS₃SiH) triggers decarboxylation to form a cyclopropyl (B3062369) radical intermediate. The subsequent hydride attack occurs stereoselectively from the side opposite to the bulky silyloxymethyl group, resulting in the preferential formation of the cis-cyclopropane product. nih.gov This method highlights how the stereochemical outcome can be directed by the steric environment of a chiral precursor.

| Precursor | Method | Product(s) | Typical Yield | Key Observation | Ref |

| 3,5-Diphenyl-2-pyrazoline | Thermal Decomposition (NaOH, 250°C) | cis- and trans-1,2-Diphenylcyclopropane | Quantitative | Mixture of isomers, trans is major (90%) | tandfonline.com |

| (1S,2R)-1-(tert-Butyldiphenylsilyloxy)methyl-2-carboxy-2-phenylcyclopropane derivative | Reductive Radical Decarboxylation | cis-cyclopropane derivative | High | Selective formation of the cis isomer | nih.gov |

This table summarizes key findings from the referenced literature. Yields and isomer ratios are dependent on specific substrates and conditions.

Hypervalent Iodine(III)-Mediated Cyclopropanation of Unsaturated Substrates

Hypervalent iodine(III) reagents, such as iodosylbenzene diacetate (PhI(OAc)₂), have emerged as powerful tools for mediating the cyclopropanation of unsaturated compounds under mild conditions. tandfonline.combac-lac.gc.ca This methodology extends the utility of these reagents beyond their more traditional applications in dioxygenation and diamination reactions.

The reaction typically involves the treatment of an alkene with an active methylene (B1212753) compound, such as malononitrile, in the presence of a hypervalent iodine(III) reagent. This process provides access to multisubstituted cyclopropane derivatives in moderate to excellent yields. tandfonline.combac-lac.gc.ca The reaction is versatile, accommodating both electron-rich and electron-deficient alkenes as suitable substrates. tandfonline.combac-lac.gc.ca

A plausible mechanism involves an initial iodo(III)cyclopropanation of the alkene, followed by a ring-opening attack by the carbon nucleophile (the active methylene compound). Subsequent recyclization and reductive elimination of the iodobenzene (B50100) moiety furnishes the final cyclopropane product. tandfonline.combac-lac.gc.ca This protocol represents a complementary and efficient route for the synthesis of highly functionalized cyclopropanes and avoids the use of transition metals. organic-chemistry.org

| Alkene Substrate | Active Methylene Compound | Hypervalent Iodine Reagent | Product | Yield (%) | Ref |

| Styrene | Malononitrile | PhI(OAc)₂ | 2,2-Dicyano-1-phenylcyclopropane | 85 | tandfonline.combac-lac.gc.ca |

| 1-Octene | Diethyl malonate | PhI(OAc)₂ | Diethyl 2-hexylcyclopropane-1,1-dicarboxylate | 78 | tandfonline.combac-lac.gc.ca |

| Cyclohexene | Malononitrile | PhI(OAc)₂ | 7,7-Dicyanobicyclo[4.1.0]heptane | 92 | tandfonline.combac-lac.gc.ca |

| trans-Stilbene | Malononitrile | PhI(OAc)₂ | 3,3-Dicyano-1,2-diphenylcyclopropane | 65 | tandfonline.combac-lac.gc.ca |

The data in this table is representative of the hypervalent iodine(III)-mediated cyclopropanation methodology. Yields are subject to specific reaction conditions.

Mechanistic Investigations of Cis 1,2 Diphenylcyclopropane Reactivity

Photochemical Transformations and Isomerizations

The photochemical conversion of cis-1,2-diphenylcyclopropane is a well-studied process that can be initiated through various methods, including direct and sensitized irradiation. acs.org The introduction of substituents onto the diphenylcyclopropane framework serves to label the stereochemistry, lower the required excitation energy, and shift the absorption spectra of intermediates into detectable ranges. acs.org

Electron Transfer Photochemistry

Electron transfer processes represent another significant pathway for the reactivity of this compound. Photoinduced electron transfer from the cyclopropane (B1198618) to a suitable acceptor can initiate a cascade of reactions. acs.orgacs.org This pathway has been explored using various singlet or triplet acceptors, leading to the generation of radical ion pairs. acs.orgacs.org

Photoinduced electron transfer from this compound to an acceptor generates the corresponding radical cation, cis-1•+. acs.orgacs.org The fate of the resulting radical ion pair is determined by the pair's energy relative to the ground state and any accessible triplet states. acs.orgacs.org The initially formed radical cation is believed to have the ring-closed structure, which can subsequently open to a 1,3-radical cation. cdnsciencepub.com

The reactivity of the radical cation includes several competing pathways. One major path is back electron transfer, which can occur from both singlet and triplet radical ion pairs. acs.orgacs.org For the radical cation derived from the cis isomer, an additional reaction pathway is available: an o,o' coupling that results in the formation of 9-methylanthracene (B110197). acs.orgacs.org It has been noted that under certain conditions, such as photooxidation, the radical cations of 1,2-diphenylcyclopropane (B6335939) may not isomerize because the rate of back electron transfer is faster than the rate of isomerization. bohrium.com

The oxidation potentials for cis- and trans-1,2-diphenylcyclopropane have been determined using several methods, providing insight into the energetics of electron transfer.

Table 1: Oxidation Potentials of 1,2-Diphenylcyclopropane Isomers

| Compound | Oxidation Potential (V) | Reference |

| This compound | 1.43 | bohrium.com |

| trans-1,2-Diphenylcyclopropane | 1.46 | bohrium.com |

Enantiodifferentiating cis-trans photoisomerization can be achieved using chiral photosensitizers, where the reaction proceeds through radical-cation intermediates formed via electron transfer within an exciplex. oup.com The enantiomeric excess (e.e.) of the product can be influenced by factors such as the sensitizer (B1316253) and the polarity of the solvent. oup.com

Table 2: Enantiodifferentiating Photoisomerization of this compound

| Chiral Sensitizer | Solvent | Product | Enantiomeric Excess (e.e.) | Reference |

| (-)-Tetramenthyl 1,2,4,5-benzenetetracarboxylate | Pentane | (+)-(1S,2S)-trans | 10.4% | oup.com |

| (-)-Tetramenthyl 1,2,4,5-benzenetetracarboxylate | Acetonitrile (B52724) | (+)-(1S,2S)-trans | 2.8% | oup.com |

| (-)-Tetrabornyl 1,2,4,5-benzenetetracarboxylate | Pentane | (+)-(1S,2S)-trans | 3.8% | oup.com |

| (-)-Tetrabornyl 1,2,4,5-benzenetetracarboxylate | Acetonitrile | (-)-(1R,2R)-trans | 2.4% | oup.com |

Influence of Confined Media on Photoisomerization

The photochemical behavior of this compound is significantly altered when the molecule is confined within the supercages of Y-type zeolites. acs.org The charge-compensating cations present within the zeolite framework play a controlling role in the excited-state chemistry through cation-guest binding interactions. acs.orgacademictree.org For the parent this compound, the cation within the zeolite engages with both phenyl rings in a sandwich-type complex. asapglobe.comacs.org This specific binding mode effectively prevents the molecule from undergoing the necessary rotational motion for cis-to-trans isomerization upon photoexcitation. asapglobe.comacs.org

This inhibitory effect is specific to the parent compound. When derivatives, such as esters of 2β,3β-diphenylcyclopropane-1α-carboxylic acid, are introduced into the zeolite, the cation preferentially binds to the carbonyl group of the ester. acs.org This mode of binding does not impose the same steric constraints on the phenyl rings, and consequently, cis-trans isomerization can proceed. asapglobe.comacs.org Computational studies at the density functional theory level have supported these binding models, rationalizing the observed differences in photochemical reactivity. acs.org

While the failure of the parent compound to isomerize prevented studies of chiral induction within zeolites for that specific system, the ester derivatives have been successfully used for this purpose. acs.org In these cases, the confined environment of the zeolite, even when achiral, can lead to notable asymmetric induction when a chiral auxiliary is attached to the molecule. mdpi.com The chiral inducer functions more effectively within the constrained space of the zeolite than in solution, leading to enantiomeric excesses (ee) and diastereomeric excesses (de) that, while modest, are significantly higher than those achieved in isotropic media. acs.org

In aqueous media, the photoisomerization of this compound can be controlled by encapsulation within supramolecular hosts, such as the water-soluble octa acid (OA) capsule. nsf.gov This host forms a closed capsular assembly that provides a confined reaction space, altering the typical reaction dynamics observed in non-viscous, isotropic solvents. nsf.gov The primary mechanism for this control is the supramolecular steric hindrance exerted by the host capsule on the guest molecule. acs.orgresearchgate.netresearchgate.net

A direct consequence of the supramolecular confinement described above is a significant alteration of the photostationary state (PSS) isomer distribution. nsf.govacs.org The PSS represents the equilibrium ratio of isomers reached after prolonged irradiation, which is determined by the rates of the forward and reverse isomerization reactions. In isotropic solutions like acetonitrile, the triplet-sensitized PSS for 1,2-diphenylcyclopropane is typically a mixture of approximately 45% cis and 55% trans. nsf.gov

However, when the reaction is conducted within the confined space of an octa acid (OA) capsule in an aqueous borate (B1201080) buffer, the PSS is dramatically shifted. nsf.gov Research has demonstrated that irradiation of an encapsulated sample drives the isomerization to a PSS containing over 90% of the trans isomer. nsf.gov This is in stark contrast to the behavior observed in zeolites, where confinement can favor the cis isomer, and in isotropic solution, where the mixture is nearly equimolar. nsf.gov The preference for the trans isomer within the OA capsule is attributed to its better fit and stronger binding affinity within the host compared to the bulkier cis isomer. nsf.gov This demonstrates that the thermodynamic stability of the host-guest complex for each isomer can be a determining factor in the final PSS composition under confined conditions. nsf.govresearchgate.net

Table 1: Photostationary State (PSS) Composition of 1,2-Diphenylcyclopropane in Different Media This table summarizes the isomer distribution at the photostationary state under different experimental conditions, highlighting the influence of the reaction medium.

| Reaction Medium | Irradiation Type | % cis Isomer | % trans Isomer | Reference |

|---|---|---|---|---|

| Isotropic Solution (e.g., Acetonitrile) | Triplet Sensitization | ~45% | ~55% | nsf.gov |

| Aqueous Octa Acid (OA) Capsule | Direct Irradiation | <10% | >90% | nsf.gov |

| Zeolites | Direct Irradiation | >90% | <10% | nsf.gov |

Semiconductor-Mediated Photo-oxidations and Isomerizations

The reactivity of this compound can also be mediated by semiconductor photocatalysis. cdnsciencepub.com An electron-transfer mechanism is proposed where the semiconductor, upon illumination, generates an electron-hole pair. The substrate can then be oxidized by transferring an electron to the hole, forming a radical cation. cdnsciencepub.com

Studies have shown that this compound can be oxidized on illuminated zinc oxide (ZnO) in the presence of air. cdnsciencepub.com This oxidation leads to ring-opened products such as chalcone, benzaldehyde, and acetophenone. cdnsciencepub.com Interestingly, on cadmium sulfide (B99878) (CdS) surfaces, this compound itself does not undergo cis-trans isomerization. cdnsciencepub.com However, its derivatives with electron-donating methoxy (B1213986) groups, such as 1-(p-methoxyphenyl)-2-phenylcyclopropane and 1,2-bis(p-methoxyphenyl)cyclopropane, readily isomerize on illuminated CdS. cdnsciencepub.com

The lack of isomerization for the parent 1,2-diphenylcyclopropane on CdS is attributed to the stability of its radical cation. cdnsciencepub.com The radical cation is believed to maintain significant bonding between the two benzylic carbons (C1 and C2), preventing free rotation and isomerization before back electron transfer occurs. cdnsciencepub.com This contrasts with derivatives containing electron-donating groups, which stabilize the radical cation to a greater extent, likely facilitating the bond cleavage and rotation necessary for isomerization. cdnsciencepub.com The oxidation potential of the substrate relative to the valence band of the semiconductor is a key factor; for instance, ZnO, with a more positive valence band edge, is capable of oxidizing 1,2-diphenylcyclopropane, while CdS is not sufficiently oxidizing to induce the same reaction but can facilitate isomerization in activated derivatives. cdnsciencepub.com

Ring-Opening Reactions

The inherent strain in the three-membered ring of this compound makes it susceptible to ring-opening reactions under various conditions, including electrophilic, photochemical, and transition-metal-catalyzed processes. nsf.govnih.gov

One modern approach involves a mild, metal-free 1,3-hydroboration reaction. nsf.gov Using a combination of boron tribromide (BBr₃) and phenylsilane (B129415) (PhSiH₃), this compound can be transformed into the corresponding 1,3-diphenylpropyl boronate ester. nsf.gov Mechanistic experiments suggest this reaction proceeds through the formation of benzylic carbocation intermediates. nsf.gov Notably, for this compound, the reaction proceeds via cleavage of the most sterically hindered C1-C2 sigma bond to yield 1,3-diphenylpropane-1-ylboronic acid pinacol (B44631) ester. nsf.gov

Electrophilic ring-opening can also be induced under strongly acidic conditions. nih.gov Theoretical studies predict that strong σ-acceptor groups weaken the distal C2-C3 bond of a cyclopropane ring. nih.gov This is observed experimentally in related compounds like trans-2-phenylcyclopropylamine hydrochloride, where electrophilic attack occurs at the distal bond. nih.gov

Photocatalysis provides another route for ring-opening. rsc.org Under visible light irradiation with a photocatalyst, this compound can undergo 1,3-oxyheteroarylation with azine N-oxides. This reaction involves the single-electron oxidation of the cyclopropane to its radical cation, which is then susceptible to nucleophilic attack by the N-oxide, leading to C-C bond cleavage and the formation of a β-pyridyl ketone. rsc.org The reaction demonstrates a dual oxidation mechanism where both the cyclopropane and the N-oxide can be oxidized, allowing for a broad range of substrate combinations. rsc.org

Reductive Ring-Opening Difunctionalizations (e.g., with Sodium Metal)

The C–C single bonds of aryl-substituted cyclopropanes can be cleaved through reductive processes. Sodium metal, a potent reducing agent, promotes the ring-opening of arylcyclopropanes by single-electron transfer. researchgate.netkyoto-u.ac.jp This process generates highly reactive carbanionic intermediates that can be trapped by co-existing electrophiles, leading to 1,3-difunctionalized products. researchgate.net This strategy has been applied to arylcyclopropanecarboxamides, where sodium-mediated reduction in the presence of an electrophile like methoxypinacolborane results in the formation of γ-aryl-γ-borylalkanamide enolates. kyoto-u.ac.jp

A notable application of reductive ring-opening is the 1,3-diboration of 1,2-diphenylcyclopropane. clockss.org This reaction proceeds via treatment with sodium dispersion in the presence of a boron electrophile, such as trimethoxyborane or methoxypinacolborane (MeOBpin). The process involves a single electron injection from sodium to the substrate, forming a radical anion. This intermediate is trapped by the boron electrophile, generating a carbon-centered radical which then undergoes a second electron injection to form a benzylic anion. A final trapping by another boron electrophile completes the diboration. clockss.org

Investigations into the order of reagent addition on a 20-mmol scale for the ring-opening 1,3-diboration of 1,2-diphenylcyclopropane have shown that the method of adding sodium dispersion does not significantly influence the product yields or the syn/anti selectivity. clockss.org

| Method | Description | Scale (mmol) | Isolated Yield (%) | syn/anti Ratio |

|---|---|---|---|---|

| Method 1 | Substrate added to a mixture of sodium dispersion and MeOBpin. | 20 | 75 | 89:11 |

| Method 2 | Sodium dispersion added to a mixture of the substrate and MeOBpin. | 20 | 70 | 89:11 |

Oxidative Ring-Opening Processes (e.g., Cyclopropanone Acetals)

Oxidative conditions can also induce the ring-opening of this compound. The oxidation potential of this compound has been determined using several techniques, including cyclic voltammetry. cdnsciencepub.com These studies indicate that the initial step is the formation of a radical cation where the three-membered ring is initially intact. cdnsciencepub.comresearchgate.net The formation of these aryl cyclopropane radical cations can be achieved through single-electron transfer to a photo-excited photocatalyst. acs.orgrsc.org These reactive radical cation intermediates are susceptible to nucleophilic attack, which weakens a C-C bond and facilitates ring-opening and subsequent functionalization. rsc.orgrsc.org

Halogenation-Induced Ring Opening (e.g., Bromination)

The reaction of this compound with molecular bromine leads to a ring-opening reaction. Under polar conditions, which favor an ionic process, the electrophilic addition of bromine results in the cleavage of the cyclopropane ring. acs.orgresearchgate.net The major product of the bromination of this compound is 1,3-dibromo-1,3-diphenylpropane, with a reported dl/meso ratio of 0.82. acs.orgresearchgate.netresearchgate.net

The proposed mechanism involves an electrophilic attack by bromine on the cyclopropane ring. This attack leads to the formation of a free benzyl (B1604629) carbonium ion as the key intermediate, which is then attacked by a bromide ion to yield the final dibrominated product. acs.orgresearchgate.net In contrast, photolytically generated bromine atoms also react with 1,2-diarylcyclopropanes in nonpolar solvents like carbon tetrachloride to yield 1,3-dibromo-1,3-diarylpropanes as the major products, suggesting a free-radical pathway under these conditions. core.ac.uk

| Substrate | Major Product | dl/meso Ratio |

|---|---|---|

| cis-1,2-Diphenylcyclopropane | 1,3-Dibromo-1,3-diphenylpropane | 0.82 |

| trans-1,2-Diphenylcyclopropane | 1,3-Dibromo-1,3-diphenylpropane | 1.0 |

Hydroboration-Mediated Ring Opening

A mild, three-component system using boron halides (like BBr₃) and hydrosilanes can achieve the 1,3-hydroboration of non-activated cyclopropanes. researchgate.net In the case of this compound, this transformation proceeds via cleavage of the most sterically hindered carbon-carbon sigma bond. researchgate.net The reaction ultimately yields a 1,3-hydroboration product after treatment with pinacol. researchgate.net Mechanistic studies and density functional theory calculations suggest that the reaction pathway involves a cationic boron intermediate that is subsequently quenched by a hydride transfer from the silane. researchgate.netresearchgate.net

| Substrate | Reagents | Product | Isolated Yield (%) |

|---|---|---|---|

| cis-1,2-Diphenylcyclopropane | 1) BBr₃, PhSiH₃, DCM 2) Pinacol, Et₃N | 1,3-Diphenylpropane-1,3-diylbis(pinacol boronate) | 60 |

Nucleophilic Attack on Strained Bonds (e.g., Sₙ2, Sₕ2 Pathways)

The strained bonds of this compound are susceptible to nucleophilic attack, particularly after activation. Following single-electron oxidation to form the cyclopropane radical cation, the ring can be opened via nucleophilic attack. rsc.org Mechanistic studies suggest the possibility of concurrent pathways. One proposed pathway is a bimolecular nucleophilic substitution (Sₙ2) reaction where a nucleophile attacks the radical cation. rsc.org For example, in a photoredox-catalyzed reaction, the ring opening of an enantioenriched trans-1,2-diphenylcyclopropane with ethanol (B145695) proceeded with complete stereoinversion, unequivocally supporting a concerted Sₙ2-like process. nih.gov

Alternatively, a bimolecular homolytic substitution (Sₕ2) pathway can occur. In this mechanism, a radical species attacks the cyclopropane ring. rsc.org For instance, in reactions involving azine N-oxides, an O-centered radical can be generated by oxidation of the N-oxide, which then attacks the cyclopropane ring to induce cleavage. rsc.org Therefore, the precise mechanism of ring-opening can depend on the specific reactants and conditions, with both Sₙ2 and Sₕ2 pathways being viable. rsc.org

Radical Chemistry of Cyclopropyl (B3062369) Systems

The radical chemistry of this compound is rich and primarily involves the formation of radical ions. Photoinduced electron transfer from this compound to a suitable acceptor molecule generates a radical ion pair. acs.orgacs.org The resulting this compound radical cation (cis-1•⁺) is a key intermediate in many of its photochemical transformations. acs.orgresearchwithrutgers.com

The structure of this radical cation has been probed using techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP). researchwithrutgers.comcdnsciencepub.com These studies reveal that the cyclopropane ring remains intact upon initial ionization. researchgate.netcdnsciencepub.com For the radical cation of this compound, a significant stereoelectronic effect is observed in the hyperfine coupling constants of the geminal protons, indicating that the proton trans to the phenyl groups is coupled more strongly than the cis proton. researchwithrutgers.com The radical cation can undergo subsequent reactions, including back electron transfer or, unique to the cis isomer, a rearrangement involving o,o'-coupling to form 9-methylanthracene. acs.org The triplet state of 1,2-diphenylcyclopropane, often accessed via triplet sensitization, is believed to be a ring-opened 1,3-diradical species. acs.org

Diradical Intermediates in Ring Transformations

The thermal and photochemical transformations of this compound are often rationalized by invoking the formation of diradical intermediates. These species are central to understanding the stereochemical outcomes and reaction pathways observed.

Thermal isomerization of this compound to its trans isomer is believed to proceed through a 1,3-diradical intermediate. caltech.edu Unlike some other cyclopropane rearrangements where concerted mechanisms are possible, the cis isomer's transformation necessitates a stepwise process involving the cleavage of a carbon-carbon bond in the cyclopropane ring. caltech.edu This cleavage results in the formation of a trimethylene diradical, specifically 1,3-diphenyltrimethylene. caltech.edu

Studies involving the photosensitized isomerization of cis- and trans-1,2-diphenylcyclopropane have provided further evidence for the involvement of diradical species. caltech.edu When the reaction is photosensitized, it cleanly yields cis-trans isomerization, in contrast to direct irradiation which leads to multiple products. caltech.edu The triplet state of the 1,3-diphenyltrimethylene diradical, formed during photosensitization, appears to undergo rotational equilibration before ring closure. caltech.edu This is supported by comparisons with the decomposition of 3,5-diphenyl-1-pyrazoline, which also produces the same rotationally equilibrated diradical. caltech.edu The difference in behavior between the triplet state (from photosensitization) and the singlet state (from thermal or direct irradiation of the pyrazoline) suggests that the rate of intersystem crossing is slower than the rate of internal rotation in the diradical. caltech.edu

The nature of the substituents on the cyclopropane ring can influence the rotational propensities within the diradical intermediate. For instance, in related systems like methyl 1,2-diphenylcyclopropane-2-carboxylate, a high preference for rotation around one carbon-carbon bond over another has been observed. acs.org However, replacing the carbomethoxy group with a cyano group leads to a less pronounced rotational preference. acs.org These findings highlight the subtle electronic and steric effects that govern the dynamics of these diradical intermediates.

The table below summarizes the key aspects of diradical intermediates in the ring transformations of this compound.

| Transformation | Intermediate | Key Findings |

| Thermal Isomerization | 1,3-Diphenyltrimethylene (singlet) | Proceeds through a diradical intermediate as a concerted mechanism is not feasible for the cis isomer. caltech.edu |

| Photosensitized Isomerization | 1,3-Diphenyltrimethylene (triplet) | Leads to clean cis-trans isomerization. The triplet diradical equilibrates rotationally before ring closure. caltech.edu |

| Influence of Substituents | Substituted 1,3-Diradicals | The nature of substituents affects the rotational dynamics within the diradical intermediate. acs.org |

Advanced Spectroscopic and Characterization Techniques in Cis 1,2 Diphenylcyclopropane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the characterization of cis-1,2-Diphenylcyclopropane, providing detailed insights into its molecular structure and conformational behavior.

Stereochemical Elucidation via Coupling Constants and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the stereochemistry of cyclopropane (B1198618) derivatives. The magnitude of the vicinal proton-proton coupling constants (³JHH) is particularly diagnostic. For cyclopropanes, the coupling between cis protons is consistently larger than that between trans protons. This principle allows for unambiguous assignment of the cis and trans isomers of 1,2-diphenylcyclopropane (B6335939).

In general, for the cyclopropane ring, the following typical coupling constants are observed:

cis-vicinal coupling: ~9 Hz github.io

trans-vicinal coupling: ~5.6 Hz github.io

geminal coupling: ~-4.3 Hz github.io

It has also been noted that geminal and vicinal cyclopropyl (B3062369) couplings exhibit opposite signs. dtic.mil These distinct values provide a clear spectral signature for determining the relative orientation of the phenyl groups.

Furthermore, advanced NMR techniques, sometimes combined with quantum mechanics (QM) and molecular dynamics (MD) simulations, are used for detailed conformational analysis. rsc.org While the trans isomer is relatively rigid, the cis isomer is more flexible. NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can map the spatial proximity of protons, helping to define the preferred conformations of the molecule in solution. researchgate.netcopernicus.org For the radical cation of this compound, electron spin resonance (ESR) spectroscopy, a related technique, shows that hyperfine coupling constants are significantly affected by stereoelectronic factors, providing further insight into its structure. researchgate.net

Table 1: Typical Proton NMR Coupling Constants in Cyclopropane Rings

| Type of Coupling | Description | Typical Value (Hz) |

|---|---|---|

| ³J_cis_ | Coupling between two protons on adjacent carbons, on the same side of the ring. | ~9.0 github.io |

| ³J_trans_ | Coupling between two protons on adjacent carbons, on opposite sides of the ring. | ~5.6 github.io |

| ²J_geminal_ | Coupling between two non-equivalent protons on the same carbon atom. | ~-4.3 github.io |

Solid-State NMR for Host-Guest Complexes

Solid-state NMR (SSNMR) is invaluable for studying this compound when it is part of a host-guest assembly, such as within cyclodextrins or zeolites. nih.gov When a guest molecule like a diphenylcyclopropane derivative is encapsulated within a host like β-cyclodextrin (β-CD), its mobility is restricted, and its electronic environment is altered.

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a key solid-state technique. Studies on complexes of β-CD with diphenylcyclopropane derivatives have shown that the carbon resonances of the β-CD host become less resolved upon complexation compared to free β-CD. core.ac.uk This loss of spectral resolution indicates strong interaction and complex formation, arising from small changes in chemical shifts due to the presence and constraining effect of the guest molecule. core.ac.uk These SSNMR studies provide direct evidence for the formation of inclusion complexes and offer clues about the nature of the host-guest interaction. core.ac.ukresearchgate.net

X-ray Diffraction Analysis for Supramolecular Assemblies

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and absolute stereochemistry. For derivatives of this compound, this technique has been used to unambiguously confirm the cis configuration of the substituents on the cyclopropane ring. researchgate.netacs.org

This method is also crucial for characterizing supramolecular assemblies. In the context of host-guest chemistry, X-ray diffraction can reveal the precise orientation and position of the guest molecule within the host's cavity. For instance, X-ray powder diffraction has been used to characterize the complexes formed between diphenylcyclopropane derivatives and β-cyclodextrin, complementing the findings from solid-state NMR. core.ac.uk

A detailed crystal structure analysis of a derivative, cis-1,2-Diacetoxy-1,2-diphenylcyclopropane, yielded precise data on its solid-state conformation, confirming the cis-isomer structure. researchgate.net

Table 2: Crystallographic Data for cis-1,2-Diacetoxy-1,2-diphenylcyclopropane

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClF₃N₂O₄S grafiati.com |

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| a (Å) | 12.7365(13) researchgate.net |

| b (Å) | 10.8102(11) researchgate.net |

| c (Å) | 16.3267(17) researchgate.net |

| β (°) | 105.936 researchgate.net |

| Volume (ų) | 2161.5(4) researchgate.net |

| Z | 4 researchgate.net |

UV-Visible Spectroscopy in Photo-induced Processes

UV-Visible spectroscopy is essential for investigating the photo-induced processes of this compound, such as its well-known cis-trans isomerization. The phenyl chromophores give rise to characteristic absorption bands in the UV region. The course of a photochemical reaction can be monitored by observing the changes in the UV-Vis spectrum over time, as the starting material is converted into the product, which often has a different absorption profile. nsf.gov

In studies involving host-guest complexes, UV-Vis spectroscopy can confirm that the fundamental electronic structure of the guest is not significantly perturbed upon encapsulation. For example, the UV absorption spectrum of a diphenylcyclopropane derivative complexed with β-cyclodextrin was found to be identical to its spectrum in a simple solution. core.ac.uk This technique is also fundamental in photochemistry for ensuring that the excitation wavelength from a light source specifically targets the molecule of interest. nih.govresearchgate.net The study of photo-induced reactions in related vinylcyclopropanes also relies heavily on UV-Vis light for initiating transformations. nih.gov

Emission Spectroscopy for Excited-State Intermediates

Emission spectroscopy, including fluorescence and phosphorescence techniques, provides a window into the behavior of excited-state species that are intermediates in photochemical reactions. Upon absorption of UV light, this compound can form transient species such as excited singlet states, triplet states, and 1,3-diradicals resulting from the cleavage of a C-C bond in the cyclopropane ring. chemrxiv.org

Research has shown that certain benzophenone-substituted cyclopropanes, upon excitation, undergo adiabatic C-C bond cleavage to form an excited 1,3-biradical that luminesces. researchgate.net Specifically, emission from such an excited diradical intermediate was observed at 630 nm. researchgate.net This phenomenon demonstrates that emission spectroscopy can directly detect and characterize key reactive intermediates, providing crucial evidence for proposed reaction mechanisms that proceed via excited states. researchgate.net

Mass Spectrometry for Mechanistic Elucidation (e.g., with Deuterated Standards)

Mass spectrometry (MS) is a powerful tool for determining molecular weights and fragmentation patterns, which can aid in structural elucidation. The electron ionization mass spectrum of 1,2-diphenylcyclopropane provides a fingerprint that can be used for its identification. nist.gov

More advanced applications of MS involve its use in mechanistic studies, often in conjunction with isotopic labeling. To trace the pathway of a chemical reaction, a deuterated standard of this compound can be synthesized. This labeled compound is then subjected to the reaction conditions, and the products are analyzed by mass spectrometry.

For example, in a photo-induced ring-opening reaction that converts this compound into 1,3-diphenylpropane, the location of the deuterium (B1214612) atoms in the final product can be determined by the mass of the fragment ions. nih.gov This information reveals which bonds were broken and formed, and can trace the movement of specific atoms throughout the reaction. theses.fr This method provides compelling evidence to support or refute a proposed reaction mechanism, such as one involving a 1,3-diradical intermediate.

Cyclic Voltammetry for Oxidation Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique utilized to investigate the redox properties of chemical species, including the determination of oxidation potentials. In the study of this compound, CV has been instrumental in quantifying its propensity to undergo oxidation and in understanding the initial steps of its electron transfer processes.

Research has shown that the oxidation of this compound is an irreversible process, as observed in cyclic voltammograms. cdnsciencepub.com In a typical CV experiment for this compound, the potential is scanned towards more positive values, prompting oxidation. However, on the reverse scan, the corresponding reduction peak is absent, which is characteristic of an irreversible or quasi-reversible system where the initially formed radical cation is unstable and undergoes rapid subsequent chemical reactions. cdnsciencepub.comlibretexts.org

Studies by D. R. Arnold and P. C. Wong provided a detailed analysis of the oxidation potential of this compound. cdnsciencepub.comcdnsciencepub.com Their experiments, conducted in an acetonitrile (B52724) solution with a platinum working electrode and a silver/silver nitrate (B79036) (0.1 M) reference electrode, established the oxidation potential. The voltammograms indicated an irreversible oxidative electron transfer. cdnsciencepub.com The oxidation potential was estimated to be 0.03 V less than the measured peak potential of the voltammogram at a scan rate of 100 mV/s. cdnsciencepub.com The results are interpreted as the initial formation of a phenyl radical cation while the three-membered cyclopropane ring remains intact. cdnsciencepub.comresearchgate.net

Another study measured the oxidation potential of this compound as 1.43 V in acetonitrile (CH₃CN) using tetra-n-butylammonium perchlorate (B79767) (n-Bu₄N⁺ClO₄⁻) as the supporting electrolyte. bohrium.com This value is in close agreement with the findings of Arnold and Wong, whose work also determined the oxidation potential for the trans isomer to be slightly lower. cdnsciencepub.combohrium.com The minor difference in oxidation potentials between the cis and trans isomers suggests that the stereochemistry has a limited effect on the energy required to remove an electron from the phenyl group. cdnsciencepub.com

The data obtained from these cyclic voltammetry studies are crucial for understanding the energetics of electron transfer reactions involving this compound, particularly in fields like photochemistry where photosensitized (electron transfer) reactions are of interest. cdnsciencepub.comresearchgate.net

Table 1: Oxidation Potentials of this compound from Cyclic Voltammetry

This interactive table summarizes the experimentally determined oxidation potentials for this compound under various conditions as reported in the literature.

| Oxidation Potential (V) | Reference Electrode | Supporting Electrolyte | Solvent | Source(s) |

| 1.43 | Not Specified | n-Bu₄N⁺ClO₄⁻ | Acetonitrile (CH₃CN) | bohrium.com |

| 1.48 | Ag/AgNO₃ (0.1 M) | Not Specified | Acetonitrile | cdnsciencepub.com |

Theoretical and Computational Chemistry Studies on Cis 1,2 Diphenylcyclopropane

Quantum Chemical Calculations (e.g., Density Functional Theory, CASSCF)

Quantum chemical calculations have been instrumental in understanding the fundamental properties of cis-1,2-diphenylcyclopropane. Methodologies such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) have been employed to model its behavior with a high degree of accuracy.

Theoretical investigations have shed light on the electronic nature of this compound, particularly when it acts as a dual chromophore system. The electronic structure is characterized by the interaction between the two phenyl rings, which are held in a constrained conformation by the cyclopropane (B1198618) ring. Studies combining spectroscopic techniques with quantum chemical calculations have been crucial in assigning conformational structures and understanding the vibrational modes of the molecule. The analysis of aromatic and aliphatic modes provides a basis for understanding the impact of the constrained alkyl ring on the electronic properties of the molecule.

Computational modeling has been pivotal in elucidating the reaction pathways and characterizing the transition states involved in the reactions of this compound. For instance, in the context of gold-catalyzed benzylidene transfer to alkenes, computational analysis of the transition state has been used to explain the observed diastereoselectivity. These studies have supported a concerted, asynchronous mechanism and have highlighted the importance of stabilizing π-π stacking interactions in the transition state that leads to the preferential formation of the cis-cyclopropane. The geometry of the transition state, particularly the arrangement of the carbene Au=C bond and the alkene C=C bond, has been a key focus of these computational investigations.

The structure and energetics of diradical and radical cation species derived from 1,2-diphenylcyclopropane (B6335939) have been a subject of significant theoretical interest. Upon photoinduced electron transfer, radical ion pairs are generated, and their subsequent reactions, including back electron transfer and intramolecular coupling, have been studied. For the this compound radical cation, an additional reaction pathway involving o,o'-coupling to form 9-methylanthracene (B110197) has been identified, a pathway not accessible to the trans isomer due to steric constraints.

Ab initio self-consistent field (SCF) molecular orbital (MO) calculations have been employed to elucidate the nature of the one-electron two-center bond in the cyclopropane radical cation. These calculations have compared the charge and spin distributions in different conformations to understand the stability and reactivity of these species. The involvement of a 1,3-diradical intermediate is also a key aspect of the thermal isomerization of this compound.

Quantum chemical calculations have provided valuable data on the activation energies for the isomerization and ring-opening reactions of this compound and its derivatives. The activation barrier for the thermal cis-trans isomerization is influenced by substituents on the phenyl rings. For the unsubstituted 1,2-diphenylcyclopropane, the activation energy for thermal isomerization reflects the relative strength of the σ-bond being broken.

In the case of the radical cation, the activation barrier for cis-trans isomerization has been estimated by comparing the energies of different conformations. For the 1,2-divinylcyclopropane radical cation, a model system, the calculated activation barrier for isomerization was found to be 14.23 kcal/mol, indicating a significant weakening of the C-C bond upon ionization. The photolytically induced ring opening of this compound by bromine atoms has also been investigated, leading to the formation of 1,3-dibromo-1,3-diphenylpropane.

| Reaction | Method | Calculated Activation Energy (kcal/mol) | Reference |

| cis-trans Isomerization of 1,2-divinylcyclopropane radical cation | ab initio SCF MO | 14.23 | |

| Thermal Isomerization of trans-1,2-diphenylcyclopropane | Experimental | ~2.3 (Energy Difference) |

Molecular Dynamics Simulations for Host-Guest Interactions

Molecular dynamics (MD) simulations have been employed to study the host-guest interactions of this compound, particularly its encapsulation within supramolecular hosts like octa acid (OA). These simulations provide insights into the structure and binding energies of the resulting complexes. MD simulations have shown that both cis and trans isomers of 1,2-diphenylcyclopropane can form 2:1 (host:guest) complexes with OA. The calculated binding energies can help to explain the relative stabilities of the complexes and the outcomes of competition experiments where one isomer displaces the other from the host cavity. These computational models are crucial for understanding how confinement within a host molecule can influence the photochemical behavior and isomerization of the guest molecule.

| Guest Isomer | Host | Binding Free Energy (kJ/mol) | Reference |

| This compound | Octa Acid (OA)₂ | -184.6 | |

| trans-1,2-diphenylcyclopropane | Octa Acid (OA)₂ | -192.4 |

Hammett Equation Analysis for Substituent Effects on Reactivity

The Hammett equation has been applied to analyze the effects of substituents on the reactivity of this compound and related compounds. This analysis provides a quantitative measure of how electronic modifications to the phenyl rings influence reaction rates and equilibria. For example, a Hammett analysis of the thermoluminescence energies of para-substituted aryl derivatives of related cyclopropanes gave a reasonable correlation with the substituent constant, σ, suggesting a common radical fluorophore.

In the context of electrochemical properties, a good correlation has been observed between the oxidation potentials of substituted cyclopropanes and Hammett's σ⁺ values, suggesting that the cyclopropane ring exhibits a degree of double bond character. Such analyses have also been used to understand the mechanism of thermal isomerization, where the substituent effects on activation energies provide evidence for the biradical character of the transition state. The influence of substituents on cation-π interactions has also been explored, with calculations showing that electron-withdrawing groups weaken the interaction, thereby affecting the templating effect of metal ions on photoisomerization.

Applications of Cis 1,2 Diphenylcyclopropane and Its Derivatives in Advanced Organic Synthesis and Material Science Research

Stereoselective Building Blocks for Complex Molecule Synthesis

The inherent strain of the cyclopropane (B1198618) ring in cis-1,2-diphenylcyclopropane and its derivatives makes them attractive starting materials for the synthesis of more complex molecules. The controlled cleavage of the three-membered ring can lead to the formation of various acyclic and heterocyclic systems with a high degree of stereocontrol. For instance, the ring-opening of these cyclopropanes can provide access to 1,3-difunctionalized compounds that are challenging to synthesize through other methods.

Furthermore, functionalized cis-1,2-diphenylcyclopropanes serve as chiral building blocks. Their well-defined stereochemistry can be transferred to new stereocenters during a reaction, a process known as stereoselective synthesis. This is particularly valuable in the preparation of enantiomerically pure compounds, which is crucial in fields like medicinal chemistry and materials science. The development of methods for the stereoselective synthesis of functionalized cyclopropanes, such as cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes, further expands their utility as versatile building blocks. researchgate.net

Probes for Asymmetric Induction in Photochemical Reactions

The photoisomerization of this compound to its trans-isomer is a classic and extensively studied photochemical reaction. acs.org Since the cis-isomer is achiral and the trans-isomer is chiral, this transformation serves as an excellent model system to investigate the principles of asymmetric induction in photochemistry. mdpi.com By employing chiral photosensitizers or conducting the reaction in a chiral environment, it is possible to influence the stereochemical outcome of the isomerization, leading to an excess of one enantiomer of the trans-product.

This system has been instrumental in the development and testing of new chiral catalysts and methodologies for asymmetric photoreactions. core.ac.uknih.gov For example, the use of chiral aromatic esters as sensitizers has been shown to induce enantioselectivity in the cis-trans photoisomerization of 1,2-diphenylcyclopropane (B6335939). oup.com The degree of enantiomeric excess (e.e.) achieved provides a direct measure of the effectiveness of the chiral inductor. Studies have explored various chiral sensitizers, including arenes and ketones, and have investigated the influence of the reaction medium, such as within zeolites, on the stereoselectivity. mdpi.comrsc.org The insights gained from these studies are crucial for the rational design of new and more efficient asymmetric photochemical transformations.

Model Compounds for Ring Strain and Steric Interaction Studies

The cyclopropane ring is characterized by significant angle strain due to its three-membered structure, where the C-C-C bond angles are forced to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This compound provides an excellent platform to study the consequences of this ring strain on molecular properties and reactivity.

Furthermore, the cis-arrangement of the two bulky phenyl groups introduces considerable steric hindrance. This steric interaction influences the conformation of the molecule and affects the rates and outcomes of reactions involving the cyclopropane ring or the phenyl substituents. By comparing the properties and reactivity of this compound with its trans-isomer, where the phenyl groups are on opposite sides of the ring, researchers can quantify the effects of this steric clash. These studies provide fundamental insights into non-covalent interactions that are critical for understanding and predicting the behavior of more complex molecules. cdnsciencepub.comacs.org

Functionalized Cyclopropane Scaffolds for Chemical Libraries

The development of chemical libraries, which are large collections of diverse small molecules, is a cornerstone of modern drug discovery and chemical biology. Functionalized this compound scaffolds are valuable starting points for the creation of such libraries. The rigid cyclopropane core provides a well-defined three-dimensional structure, while the phenyl groups can be readily modified with a variety of functional groups.

By systematically introducing different substituents onto the phenyl rings or the cyclopropane core, a vast array of structurally related compounds can be synthesized. This allows for the exploration of structure-activity relationships (SAR), where the biological activity or material properties of the compounds are correlated with their chemical structures. The synthesis of libraries based on functionalized cyclobutanes, which are structurally related to cyclopropanes, has demonstrated the utility of small, strained rings in generating diverse chemical matter. nih.govchemrxiv.org

Precursors for 1,3-Difunctionalized Alkane Derivatives

The strained C-C bonds of the cyclopropane ring in this compound can be selectively cleaved under various reaction conditions, including electrochemical oxidation. scispace.com This ring-opening process generates a 1,3-diradical or a related intermediate that can be trapped by different reagents to yield 1,3-difunctionalized alkane derivatives. This strategy provides a powerful and regioselective method for introducing two functional groups at the 1 and 3 positions of a propane (B168953) chain.

For example, the electrochemical C-C bond cleavage of arylcyclopropanes allows for 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation reactions. scispace.com This approach is particularly useful as 1,3-difunctionalized compounds are important synthons in organic synthesis but can be challenging to prepare using traditional methods. The ability to control the regiochemistry of the ring opening and the nature of the incorporated functional groups makes this compound and its derivatives valuable precursors for a wide range of target molecules.

Ligands and Chiral Auxiliaries in Catalysis

The introduction of appropriate functional groups onto the this compound framework allows for its use as a ligand in transition metal catalysis or as a chiral auxiliary in asymmetric synthesis. sfu.ca A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The stereochemical information embedded in a chiral ligand can be transferred to the substrate during the catalytic cycle, leading to the formation of an enantiomerically enriched product.

Similarly, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Derivatives of this compound have been investigated for their potential in these roles. researchgate.netresearchgate.net The rigid cyclopropane backbone and the defined spatial arrangement of the phenyl groups can create a well-defined chiral environment around the reactive center, influencing the approach of reactants and thereby controlling the stereoselectivity of the reaction.

Materials Science Applications (e.g., Chromatographic Standards)

In materials science, compounds with well-defined structures and properties are essential. This compound and its isomers can serve as reference compounds or standards in various analytical techniques. For example, in chromatography, a technique used to separate and analyze mixtures of compounds, having pure standards of the cis and trans isomers is crucial for accurate identification and quantification. fishersci.cacdnsciencepub.com

The distinct physical properties of the cis and trans isomers, arising from their different symmetries and steric interactions, lead to different retention times in a chromatographic column, allowing for their separation and analysis. oup.com Beyond their use as standards, the unique photophysical properties of diarylcyclopropanes, including their behavior in photoisomerization and electron transfer reactions, suggest potential applications in the development of photoresponsive materials. cdnsciencepub.com

Future Research Directions and Unresolved Challenges for Cis 1,2 Diphenylcyclopropane

Development of Novel Stereoselective Synthetic Methodologies for cis-Isomers

The synthesis of cis-1,2-disubstituted cyclopropanes, including cis-1,2-diphenylcyclopropane, with high stereoselectivity remains a significant challenge. While various methods exist, the development of novel, more efficient, and highly stereoselective methodologies is a key area for future research.

Current research has explored several avenues for the synthesis of cis-disubstituted cyclopropanes. These include:

Asymmetric Catalytic Cyclopropenation: This method involves the cyclopropenation of alkynes followed by stereoselective hydrogenation to yield cis-cyclopropanes. For instance, the cyclopropenation of diethoxypropyne with methyl diazoacetate using a rhodium catalyst has been shown to produce the corresponding cis-cyclopropane with high enantioselectivity. researchgate.net

Simmons-Smith Reaction: The Simmons-Smith reaction of specific allyl alcohol derivatives has been utilized to synthesize optically active cis- and trans-1,2-disubstituted cyclopropanes. acs.org

Tandem Cyclization: A novel tandem cyclization of certain unsaturated esters mediated by a titanium complex has been shown to be a facile method for constructing various bicyclic skeletons containing cyclopropane (B1198618) rings. acs.org

Samarium Diiodide-Mediated Cyclization: Diastereoselective synthesis of cis-1,2-disubstituted cyclopropanols can be achieved from β-benzotriazolyl ketones through a C-N bond cleavage and cyclization process promoted by samarium diiodide. researchgate.net

Metal-Free Cyclopropanation: A general method for the metal-free cyclopropanation of alkenes using N-tosylhydrazones as an in situ source of diazo compounds has been developed. researchgate.net

Despite these advances, there is a need for methodologies that offer broader substrate scope, higher yields, and more straightforward access to enantiomerically pure cis-isomers. Future research will likely focus on the design of new chiral catalysts, the exploration of novel reaction pathways, and the optimization of existing methods to overcome these limitations. unipd.itresearchgate.net

Deeper Understanding of Complex Reaction Mechanisms in Confined Environments

The reactivity of this compound can be significantly altered when the reaction occurs within a confined space, such as the cavities of zeolites or synthetic capsules. nsf.govacs.org Understanding the intricate reaction mechanisms in these environments is a crucial area for future investigation.

Studies have shown that the photostationary state isomer distribution during the geometric isomerization of 1,2-diphenylcyclopropane (B6335939) is altered by the confinement provided by the reaction space. nsf.govacs.org For example, photoisomerization of 1,2-diphenylcyclopropane within an octa acid capsule can be driven to predominantly yield the trans-isomer, whereas within zeolites, the cis-isomer is favored. nsf.gov This selectivity is attributed to supramolecular steric hindrance that affects the rotational motion required for isomerization. nsf.govacs.org

Future research in this area should aim to:

Elucidate the precise nature of the non-covalent interactions between the cyclopropane and the host molecule.

Develop a more comprehensive model to predict how the size, shape, and chemical nature of the confining environment influence reaction pathways and product selectivity. nsf.gov

Explore a wider range of confining media to control and direct the reactivity of this compound. mdpi.comnih.gov

Table 1: Isomerization of 1,2-Diphenylcyclopropane in Different Media

| Medium | Predominant Isomer | Reference |

| Isotropic Solution (triplet sensitization) | trans (55%) | nsf.gov |

| Zeolites | cis (>90%) | nsf.gov |

| Octa Acid Capsule | trans (>90%) | nsf.gov |

Exploration of New Reactivity Modes and Transformations

Beyond its well-known isomerization and cycloreversion reactions, this compound possesses the potential for new and synthetically valuable transformations. The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions.

Recent research has demonstrated new reactivity modes, such as:

Photocatalytic 1,3-oxyheteroarylation: Under visible light irradiation, aryl cyclopropanes, including 1,2-diphenylcyclopropane, can undergo a 1,3-oxyheteroarylation reaction with azine N-oxides in a metal-free process. rsc.org This reaction proceeds via a photo-induced radical pathway involving single-electron oxidation of both the cyclopropane and the N-oxide. rsc.org

Nitrosation: The reaction of cis-1,1-dichloro-2,3-diphenylcyclopropane with NOCl·2SO3 leads to the formation of novel heterocyclic compounds, namely an azetine N-oxide and an isoxazoline, showcasing an unexpected mode of reactivity. mathnet.ru

Ring Opening with Bromine Atoms: Photolytically generated bromine atoms react with 1,2-diarylcyclopropanes to yield 1,3-dibromo-1,3-diarylpropanes as the major product. core.ac.uk

Future research should focus on discovering and developing new catalytic systems and reaction conditions to unlock novel reactivity patterns. This could include exploring reactions with a wider range of electrophiles, nucleophiles, and radical species, potentially leading to the synthesis of complex and valuable molecules.

Integration with Green Chemistry Principles in Synthesis and Reactivity

Applying the principles of green chemistry to the synthesis and reactions of this compound is an important future direction. This involves developing environmentally benign methods that minimize waste, use renewable resources, and avoid hazardous reagents and solvents. whiterose.ac.uk

Key areas for integrating green chemistry include:

Catalysis: Developing highly efficient and recyclable catalysts to minimize catalyst loading and waste. rsc.org

Solvent Selection: Utilizing greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions. nsf.govacs.orgwhiterose.ac.uk

Energy Efficiency: Employing energy-efficient methods, such as photochemistry with visible light, to drive reactions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. whiterose.ac.uk

Recent work on the photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes, which is metal-free and uses visible light, is a step in this direction. rsc.org Future research should continue to explore and implement green chemistry principles across all aspects of this compound chemistry.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity

Computational modeling has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For this compound, advanced computational methods can provide deep insights into its electronic structure, reaction mechanisms, and the factors governing its stereoselectivity.

Computational studies have already been employed to:

Investigate the conformational preferences and vibrational spectra of cis- and trans-1,2-diphenylcyclopropane. latrobe.edu.au

Model the photoisomerization process and the influence of confined environments. nsf.gov

Elucidate the mechanism of photocatalytic reactions. rsc.org

Study the oxidation potentials and the structure of the resulting radical cations. cdnsciencepub.comrsc.org

Future computational work should focus on:

Developing more accurate and efficient theoretical models to predict the outcomes of reactions with high fidelity.

Simulating reaction dynamics to gain a more complete picture of the reaction pathways.

Combining computational and experimental studies to design new catalysts and reactions with desired properties. researchgate.net

Expansion of Applications in Specialized Materials and Probes

The unique structural and photophysical properties of this compound and its derivatives make them promising candidates for applications in specialized materials and as chemical probes.

Potential areas of application include:

Molecular Probes: The sensitivity of its isomerization to the local environment suggests its potential use as a probe for studying the properties of confined spaces, such as the interior of polymers, micelles, and biological systems. nsf.gov

Chiral Materials: The photoisomerization of achiral this compound to its chiral trans-isomer opens up possibilities for developing materials with chiroptical properties that can be switched with light. mdpi.comnih.gov

Organic Electronics: The electronic properties of molecules containing two chromophores linked by a constrained alkyl ring, such as in 1,2-diphenylcyclopropane, are of interest for applications in organic electronics. latrobe.edu.au

Future research should focus on the rational design and synthesis of functionalized this compound derivatives with tailored properties for specific applications. This will require a close collaboration between synthetic chemists, materials scientists, and physicists to fully exploit the potential of this fascinating molecule.

常见问题

Q. What synthetic methods are used to prepare cis-1,2-diphenylcyclopropane, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The compound is synthesized via pyrolysis of ω-benzylideneacetophenone treated with hydrazine hydrate. Critical parameters include:

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction is employed, with the following parameters:

Q. Which spectroscopic techniques are used to confirm the geometry of this compound?

Methodological Answer:

- UV-Vis spectroscopy : Identifies λmax at 2260 Å (cis) and 2300 Å (trans) to distinguish isomers .

- <sup>71</sup>Ga-NMR : Detects shifts indicative of arene-metal interactions in coordination studies (e.g., with Ga[GaX4]) .

Advanced Research Questions

Q. How do photochemical isomerization kinetics of this compound influence steady-state cis-trans ratios?

Methodological Answer: Irradiation at 2537 Å in cyclohexane induces isomerization, monitored via UV absorbance. Key factors include:

- Light absorption efficiency : Cis absorbs more intensely, favoring its accumulation at steady state (5:1 cis:trans ratio).

- Degradation pathways : Competing side reactions (e.g., formation of diphenylpropenes) reduce isomer concentrations over time.

- Data analysis requires correcting for incident light intensity and using first-order kinetics models .

Q. What experimental precautions are necessary to determine primary quantum yields in photolysis studies?

Methodological Answer:

- Limit conversions to <4% to minimize secondary reactions.

- Use thin cells (1 mm path length) to ensure uniform light penetration.

- Calibrate actinometers (e.g., potassium ferrioxalate) to quantify photon flux.

- Replicate measurements to account for variability in lamp output .

Q. How can contradictions in photochemical data (e.g., differing steady-state ratios) be resolved?

Methodological Answer:

- Compare initial isomer ratios (e.g., Griffin et al. reported 1.54:1 vs. observed 5:1) by standardizing light sources and solvents.

- Analyze degradation products (e.g., 1,3-diphenylpropene) via GC-MS to quantify branching pathways.

- Use computational models (e.g., TD-DFT) to predict triplet-state energies and assess sensitization effects .

Q. What challenges arise in studying this compound as a ligand for Ga(I) complexes?

Methodological Answer:

- Stereoelectronic constraints : The rigid cyclopropane ring limits conformational flexibility for chelation.

- Experimental limitations : NMR evidence (e.g., <sup>71</sup>Ga shifts) suggests weak arene-Ga interactions, but crystalline products are elusive due to low stability.

- Alternative approaches: Modify substituents (e.g., electron-donating groups) to enhance metal binding .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。